1-(2-ethylphenyl)ethanone
Overview
Description
1-(2-Ethylphenyl)ethanone, also known as 2’-ethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
2’-Ethylacetophenone is a derivative of acetophenone, which has been utilized in the synthesis of many heterocyclic compounds
Mode of Action
Acetophenone and its derivatives are known to participate in various organic reactions, including (pseudo)-two-, three- and four-component reactions . These reactions often involve the formation of intermediate compounds, which then undergo further transformations .
Biochemical Pathways
Acetophenone and its derivatives, including 2’-Ethylacetophenone, have been applied in the structure of different types of heterocyclic frameworks . These compounds are involved in various biochemical pathways, often through multicomponent reactions . For example, intermediate compounds were prepared via the Claisen condensation of acetophenones with other reagents, leading to the formation of various heterocyclic compounds .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 1482017 , may influence its pharmacokinetic behavior.
Result of Action
Acetophenone derivatives have been shown to exhibit various biological activities . For instance, some naturally occurring acetophenone derivatives have demonstrated antifungal activities .
Action Environment
The action, efficacy, and stability of 2’-Ethylacetophenone can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and the presence of other reagents, can affect the outcomes of the reactions involving 2’-Ethylacetophenone . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 148.202 Da
Cellular Effects
There is a lack of information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated using advanced separation techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Ethylbenzoic acid.
Reduction: 1-(2-Ethylphenyl)ethanol.
Substitution: Various substituted 1-(2-ethylphenyl)ethanones depending on the substituent used.
Scientific Research Applications
1-(2-Ethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of fragrances and as a starting material for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
1-(2-Ethylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Ethylphenyl)ethanone: This compound has the ethyl group in the para position instead of the ortho position, which can affect its reactivity and physical properties.
1-(2-Methylphenyl)ethanone: This compound has a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Its applications in various fields, including pharmaceuticals and materials science, also highlight its versatility and importance.
Properties
IUPAC Name |
1-(2-ethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILFBZIVHDKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175688 | |
Record name | 2'-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-64-5 | |
Record name | 2'-Ethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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